GSK503-d8 -

GSK503-d8

Catalog Number: EVT-1493301
CAS Number:
Molecular Formula: C₃₁H₃₀D₈N₆O₂
Molecular Weight: 534.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GSK503-d8 involves several key steps that integrate deuterium into the original GSK503 compound. The following methods are commonly employed:

  1. Deuteration: This process involves replacing hydrogen atoms with deuterium atoms. The incorporation of deuterium can be achieved through various methods such as:
    • Catalytic hydrogenation: Utilizing catalysts that facilitate the exchange of hydrogen with deuterium.
    • Direct deuteration reactions: Employing reagents that specifically introduce deuterium into targeted positions on the molecular structure.
  2. Intermediate Formation: The synthesis often involves creating intermediate compounds that are then transformed into GSK503-d8 through a series of chemical reactions. These intermediates are typically characterized by functional groups that allow for further modifications.
  3. Purification and Characterization: After synthesis, GSK503-d8 is purified using techniques such as chromatography to remove any unreacted starting materials or by-products. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

The molecular structure of GSK503-d8 is similar to that of GSK503, with the primary distinction being the presence of deuterium atoms. The chemical formula for GSK503-d8 can be represented as CxHyDkNnOz, where x, y, k, n, and z correspond to specific counts based on its structural configuration.

Structural Data

  • Molecular Weight: The molecular weight of GSK503-d8 is slightly higher than that of its non-deuterated counterpart due to the presence of deuterium.
  • Three-dimensional conformation: The three-dimensional structure can be analyzed using computational modeling techniques to predict its binding affinity to glycogen synthase kinase 3.
Chemical Reactions Analysis

GSK503-d8 participates in various chemical reactions primarily related to its function as a kinase inhibitor. Key reactions include:

  1. Binding Interactions: The compound interacts with ATP-binding sites on glycogen synthase kinase 3, leading to inhibition of enzyme activity.
  2. Phosphorylation Reactions: By inhibiting glycogen synthase kinase 3, GSK503-d8 indirectly affects phosphorylation pathways within cells, influencing downstream signaling cascades.
  3. Metabolic Stability Studies: Deuterated compounds like GSK503-d8 often exhibit enhanced metabolic stability compared to their non-deuterated forms, which can be studied through enzymatic assays.
Mechanism of Action

The mechanism of action for GSK503-d8 involves selective inhibition of glycogen synthase kinase 3 activity. This enzyme is a crucial regulator in various signaling pathways including those related to insulin signaling and cell survival.

  1. Inhibition Process: Upon binding to glycogen synthase kinase 3, GSK503-d8 prevents the phosphorylation of target substrates, which can lead to enhanced insulin sensitivity and modulation of cellular growth signals.
  2. Data Supporting Mechanism: Studies have shown that inhibition by GSK503-d8 leads to altered phosphorylation patterns in cells, contributing to changes in metabolism and cell proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GSK503-d8 typically appears as a white to off-white solid.
  • Solubility: The solubility profile may vary depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The presence of deuterium enhances stability against metabolic degradation.
  • Reactivity: As a small molecule inhibitor, it exhibits specific reactivity towards protein targets rather than undergoing nonspecific reactions.

Relevant Data

  • Melting Point: Specific melting point data may be available from experimental studies.
  • Spectroscopic Data: Nuclear magnetic resonance spectra can provide insights into the structural integrity and purity after synthesis.
Applications

GSK503-d8 has several scientific uses primarily within research contexts:

  1. Biological Research: It serves as a valuable tool for studying glycogen synthase kinase 3-related pathways and their implications in diseases such as diabetes and cancer.
  2. Drug Development: Insights gained from studies using GSK503-d8 can inform drug design strategies aimed at developing new therapeutics targeting glycogen synthase kinase 3.
  3. Metabolic Studies: Its application in metabolic studies helps elucidate mechanisms underlying insulin signaling and glucose homeostasis.
Introduction to GSK503-d8

Definition and Structural Characteristics of GSK503-d8

GSK503-d8 is a deuterated analog of the EZH2 methyltransferase inhibitor GSK503, where eight hydrogen atoms (H) are replaced by deuterium (D), a stable hydrogen isotope. This modification occurs specifically at the piperazine ring of the molecule (positions: N,N'-dimethylpiperazine-2,2,3,3,5,5,6,6-d8), resulting in the molecular formula C~31~H~30~D~8~N~6~O~2~ and a molecular weight of 534.72 g/mol (compared to 526.67 g/mol for non-deuterated GSK503) [2] [8]. The core structure retains the key pharmacophoric elements of GSK503:

  • A methyl-indole-carboxamide scaffold
  • A 6-(4-methylpiperazin-1-yl)pyridin-3-yl group
  • An isopropyl substituent [5] [8]

The deuterium atoms induce minimal steric alterations due to nearly identical atomic radii of H and D, but significantly alter bond dissociation energies (C–D bond: ~87 kcal/mol vs. C–H bond: ~81 kcal/mol), thereby influencing metabolic stability [6].

Table 1: Structural Comparison of GSK503 and GSK503-d8

PropertyGSK503GSK503-d8
Molecular FormulaC~31~H~38~N~6~O~2~C~31~H~30~D~8~N~6~O~2~
Molecular Weight (g/mol)526.67534.72
Deuteration SitesN/APiperazine ring
CAS Number1346572-63-1Not specified

Role of Deuterium Isotopes in Pharmacological Research

Deuterium incorporation in pharmacological compounds like GSK503-d8 leverages the kinetic isotope effect (KIE), where C–D bonds exhibit slower cleavage rates than C–H bonds during enzymatic metabolism. This effect:

  • Reduces Metabolic Degradation: Cytochrome P450 (CYP)-mediated oxidation, a primary metabolic pathway for GSK503, is attenuated, extending plasma half-life [6] [8].
  • Enhances Exposure Metrics: Deuterated analogs often show increased AUC (area under the curve) and C~max~ (maximum concentration) in pharmacokinetic studies without altering target affinity [5].
  • Minimizes Toxic Metabolite Formation: By slowing metabolism, deuteration can decrease the generation of reactive intermediates that contribute to off-target effects [6].

For GSK503-d8, deuterium serves as a "metabolic switch" at the piperazine moiety—a known site of oxidative metabolism—potentially improving its utility in tracer studies and dose-response investigations [2] [8].

EZH2 Methyltransferase Inhibition: Context for GSK503 and Its Deuterated Analog

EZH2 (Enhancer of Zeste Homolog 2) is a histone methyltransferase that catalyzes trimethylation of histone H3 lysine 27 (H3K27me3), an epigenetic mark associated with silenced tumor suppressor genes. Dysregulated EZH2 activity drives oncogenesis in multiple cancers, including lymphoma, melanoma, and colorectal cancer [1] [7].

GSK503, the parent compound of GSK503-d8, is a highly selective EZH2 inhibitor with:

  • Potency: K~i~ = 3–27 nM against wild-type and mutant EZH2
  • Selectivity: >200-fold selectivity over EZH1 (K~i~ = 636 nM) and >4,000-fold over other methyltransferases [1] [5] [8]

Table 2: Biological Activity of GSK503 in Disease Models

Cancer ModelKey FindingsSource
Melanoma (B16-F10 mice)Abolished metastasis; reduced H3K27me3 levels; inhibited tumor growth [1]
Lymphoma (SUDHL4/6 xenografts)Dose-dependent tumor regression (150 mg/kg, i.p.) [5]
Lynch Syndrome OrganoidsReduced adenoma multiplicity; enhanced CD4+/CD8+ T-cell infiltration [3]

The deuterated analog GSK503-d8 retains the core mechanism of epigenetic reprogramming:

  • H3K27me3 Suppression: Reduces global H3K27me3 levels, reactivating silenced tumor suppressor genes [7] [8].
  • Immune Modulation: In Lynch syndrome models, GSK503 increases cytotoxic T-cell abundance in colonic mucosa, enabling "immune interception" of precancerous lesions [3] [4].
  • Synergy with Apoptotic Pathways: Combines with BCL-2 inhibitors (e.g., ABT737) to enhance growth inhibition in lymphoma [5].

For research, GSK503-d8 provides a metabolically stabilized tracer to quantify target engagement dynamics and spatial distribution of EZH2 inhibition, critical for optimizing therapeutic windows in epigenetic therapy [2] [8].

Properties

Product Name

GSK503-d8

Molecular Formula

C₃₁H₃₀D₈N₆O₂

Molecular Weight

534.72

Synonyms

N-[(4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-3-methyl-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide-d8; N-​[(1,​2-​Dihydro-​4,​6-​dimethyl-​2-​oxo-​3-​pyridinyl)​methyl]​-​3-​methyl-​1-​(1-​methylethyl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.